Scillicyanoside

Description

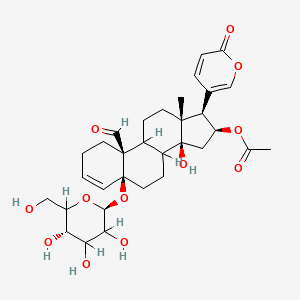

Structure

3D Structure

Properties

CAS No. |

11005-49-5 |

|---|---|

Molecular Formula |

C32H42O12 |

Molecular Weight |

618.7 g/mol |

IUPAC Name |

[(5S,10S,13R,14S,16S,17R)-10-formyl-14-hydroxy-13-methyl-17-(6-oxopyran-3-yl)-5-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C32H42O12/c1-17(35)42-21-13-32(40)20-8-12-31(44-28-27(39)26(38)25(37)22(14-33)43-28)10-4-3-9-30(31,16-34)19(20)7-11-29(32,2)24(21)18-5-6-23(36)41-15-18/h4-6,10,15-16,19-22,24-28,33,37-40H,3,7-9,11-14H2,1-2H3/t19?,20?,21-,22?,24-,25+,26?,27?,28-,29+,30-,31+,32-/m0/s1 |

InChI Key |

DDAAWSFCUWNNES-RWCUNRLHSA-N |

SMILES |

CC(=O)OC1CC2(C3CCC4(C=CCCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C=O)OC6C(C(C(C(O6)CO)O)O)O)O |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2(C3CC[C@@]4(C=CCC[C@@]4(C3CC[C@@]2([C@H]1C5=COC(=O)C=C5)C)C=O)O[C@H]6C(C([C@@H](C(O6)CO)O)O)O)O |

Canonical SMILES |

CC(=O)OC1CC2(C3CCC4(C=CCCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C=O)OC6C(C(C(C(O6)CO)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

scillicyanoside scillicyanoside pentahydrate |

Origin of Product |

United States |

Occurrence and Botanical Sourcing for Research

Taxonomic Classification and Phytochemical Context within Hyacinthaceae

The plants identified as sources of Scillicyanoside—Urginea, Drimia, and Bowiea—were traditionally classified within the family Hyacinthaceae. Under more recent classification systems, they are placed in the family Asparagaceae, subfamily Scilloideae. academicjournals.org

The phytochemical profile of this plant group is distinct. The subfamily Scilloideae (formerly Hyacinthaceae) is divided into further subfamilies, each characterized by the prevalence of certain types of chemical compounds. Bufadienolides, the class to which this compound belongs, are characteristic of the subfamily Urgineoideae. This chemotaxonomic grouping underscores why genera like Drimia and Urginea are rich sources of these specific cardiac glycosides, distinguishing them from other subfamilies that may primarily produce different classes of compounds, such as cardenolides or homoisoflavanones.

Co-occurrence with Other Glycosides and Phytochemicals

This compound does not occur in isolation within its plant sources. It is part of a complex phytochemical mixture, co-existing with numerous other structurally related and distinct compounds. In Urginea maritima (Drimia maritima), this compound is found alongside a wide array of other bufadienolides.

Key co-occurring cardiac glycosides include:

Scillarenin : The aglycone (non-sugar) base for many of the glycosides in squill. pacificbulbsociety.org

Proscillaridin (B1679727) A : A major cardiac glycoside in squill, often studied for its biological activities. pacificbulbsociety.org

Scillaren (B1171841) A : One of the principal glycosides first isolated from squill. pacificbulbsociety.org

Scilliglaucoside : Another bufadienolide glycoside frequently identified in the plant. nih.govpacificbulbsociety.org

Scilliphaeoside : Commonly found with other squill glycosides. pacificbulbsociety.org

Glucoscilliphaeoside : A glycoside related to scilliphaeoside. nih.govpacificbulbsociety.org

Scillicoeloside : A minor glycoside also reported in Urginea. nih.gov

In addition to these cardiac glycosides, the bulbs also contain other classes of phytochemicals. These include various flavonoids and a carbohydrate polymer known as sinistrin , which is similar to inulin. nih.govresearcher.life In Bowiea volubilis, this compound co-occurs with other specific bufadienolides such as bovoruboside, sciliburoside, and scilliphaeoside. nijssenbulbs.com

The table below summarizes the natural sources of this compound and the compounds that are commonly found alongside it.

| Plant Source | This compound Presence | Co-occurring Phytochemicals |

| Urginea maritima / Drimia maritima | Confirmed | scillarenin, proscillaridin A, scillaren A, scilliglaucoside, scilliphaeoside, glucoscilliphaeoside, scillicoeloside, flavonoids, sinistrin nih.govpacificbulbsociety.org |

| Bowiea volubilis | Confirmed | scilliphaeoside, sciliguacoside, bovoruboside, bovuside A nijssenbulbs.com |

| Scilla bifolia | Not Detected | Traces of other scillarosides (unspecified) nijssenbulbs.com |

Biosynthetic Pathways and Precursor Studies

General Glycoside Biosynthesis Mechanisms

The formation of a glycosidic bond, which links a sugar to another molecule, is a fundamental biochemical process. In nature, the synthesis of glycosides is enzymatically controlled to ensure high specificity and efficiency, avoiding the need for the complex protection and deprotection steps often required in chemical synthesis nih.gov. Glycosyltransferases are the key enzymes responsible for these reactions, catalyzing the transfer of an activated sugar from a donor molecule to an acceptor, in this case, the bufadienolide aglycone nih.gov.

The biosynthesis of glycosides, such as scillicyanoside, follows the principles of the Leloir pathway, which involves the activation of sugars before their transfer . This process occurs in two main stages mediated by specific enzymes:

Sugar Activation by Uridylyl Transferase: A monosaccharide, such as glucose, is first phosphorylated to form a sugar-1-phosphate (e.g., glucose-1-phosphate). An enzyme known as a UDP-sugar pyrophosphorylase (a type of uridylyl transferase) then catalyzes the reaction between the sugar-1-phosphate and a uridine (B1682114) nucleotide, typically Uridine triphosphate (UTP). This reaction forms an activated sugar donor, UDP-sugar (e.g., UDP-glucose), releasing pyrophosphate in the process. This activated UDP-sugar is the high-energy donor required for the subsequent transfer reaction.

Sugar Transfer by Glycosyl Transferase: A Glycosyltransferase (GT) enzyme facilitates the final step. It binds the activated UDP-sugar donor and the specific aglycone acceptor (the this compound steroid core). The GT then catalyzes the transfer of the sugar moiety from the UDP-sugar to a hydroxyl group on the aglycone, forming the characteristic glycosidic bond . These enzymes exhibit remarkable regioselectivity and stereospecificity, ensuring the sugar is attached at the correct position and with the correct orientation on the steroid backbone .

Table 1: Key Enzymes in Glycoside Biosynthesis

| Enzyme Class | Role in Biosynthesis |

|---|---|

| Uridylyl Transferase | Activates sugars by catalyzing the reaction between a sugar-1-phosphate and a nucleotide triphosphate (e.g., UTP) to form an activated UDP-sugar donor. |

| Glycosyl Transferase | Mediates the regioselective and stereospecific transfer of the activated sugar from the UDP-sugar donor to the aglycone acceptor molecule. nih.gov |

Steroid Biosynthesis Pathway Relevant to Bufadienolides

The steroid nucleus of bufadienolides is a complex structure derived from simpler precursor molecules through a highly conserved and essential metabolic pathway present in eukaryotes, archaea, and some bacteria wikipedia.org.

The fundamental building blocks for the steroid core of this compound are produced via the mevalonate (B85504) pathway (also known as the HMG-CoA reductase pathway) wikipedia.orgnih.gov. This pathway converts simple acetyl-CoA molecules into the five-carbon isoprenoid precursors that are the basis for thousands of biomolecules, including cholesterol, steroid hormones, and coenzyme Q10 wikipedia.org.

The key steps are as follows:

Formation of Mevalonate: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then condenses with a third acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase reduces HMG-CoA to mevalonate, a rate-limiting step in this pathway wikipedia.orgresearchgate.net.

Synthesis of Isoprenoid Units: Mevalonate is phosphorylated and decarboxylated to produce the five-carbon building block, isopentenyl pyrophosphate (IPP) wikipedia.orgresearchgate.net. IPP can be isomerized to its counterpart, dimethylallyl pyrophosphate (DMAPP).

Elongation to Squalene: IPP and DMAPP units are sequentially condensed. A DMAPP molecule is combined with an IPP molecule to form the ten-carbon geranyl pyrophosphate (GPP). GPP then combines with another IPP to form the 15-carbon farnesyl pyrophosphate (FPP) researchgate.net. Two molecules of FPP are then joined end-to-end to form the 30-carbon linear molecule, squalene. Squalene is the first committed precursor for the synthesis of sterols researchgate.net. Squalene undergoes cyclization to form lanosterol, which is subsequently modified to produce cholesterol.

Following the formation of the basic sterol skeleton via the mevalonate pathway, further modifications lead to the specific bufadienolide structure. Cholesterol is a central intermediate in this process. The side chain of cholesterol is cleaved by an enzyme to produce pregnenolone (B344588), a 21-carbon steroid that serves as a metabolic intermediate for nearly all steroid hormones wikipedia.orgdrugbank.com.

Studies have confirmed that pregnenolone is a direct precursor in the biosynthesis of bufadienolides nih.gov. The pathway involves the conversion of cholesterol to pregnenolone, which is then further metabolized to form the C-24 bufadienolide aglycone researchgate.net. While the exact enzymatic steps that convert pregnenolone into the final this compound aglycone are complex and involve multiple oxidations and the formation of the characteristic six-membered lactone ring at the C-17 position, pregnenolone's role as a key upstream precursor is well-established nih.govnih.govresearchgate.net.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetyl-CoA |

| Acetoacetyl-CoA |

| Cholesterol |

| Dimethylallyl pyrophosphate (DMAPP) |

| Farnesyl pyrophosphate (FPP) |

| Geranyl pyrophosphate (GPP) |

| Glucose |

| Glucose-1-phosphate |

| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Isopentenyl pyrophosphate (IPP) |

| Lanosterol |

| Mevalonate |

| Pregnenolone |

| Pyrophosphate |

| This compound |

| Squalene |

| UDP-glucose |

Advanced Methodologies for Isolation and Purification

Chromatographic Techniques

The separation and purification of Scillicyanoside, a polar cardiac glycoside, relies on various chromatographic methods. The choice of technique is dictated by the polarity of the compound and the desired scale of separation, ranging from analytical to preparative.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of cardiac glycosides like this compound due to its high resolution, sensitivity, and speed. researchgate.netijpsjournal.com Reversed-phase HPLC is particularly well-suited for separating these compounds. iosrjournals.org

The separation mechanism in HPLC is influenced by the molecular structure of the glycoside, including the number and nature of hydrophobic and hydrophilic groups. nih.gov For the analysis of cardiac glycosides from plant sources such as Digitalis species, a common procedure involves extraction with an ethanol-chloroform or methanol-water mixture, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering pigments before HPLC analysis. nih.govnih.gov

Typical HPLC systems for this compound analysis employ a C18 or octylsilyl (C8) bonded silica (B1680970) column. ijpsjournal.comnih.govnih.gov Gradient elution is frequently used to achieve optimal separation of the various glycosides present in a crude extract. The mobile phase often consists of a mixture of water and organic solvents like acetonitrile (B52724) and/or methanol (B129727). nih.govnih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector, typically at a wavelength of 220 nm, where cardiac glycosides exhibit strong absorbance. ijpsjournal.comiosrjournals.orgnih.gov

Table 1: Representative HPLC Parameters for Cardiac Glycoside Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 or C8, (e.g., 75 mm x 4.6 mm, 3.5 µm particle size) nih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol nih.govnih.gov |

| Flow Rate | 0.8 to 1.5 mL/min ijpsjournal.com |

| Detection | UV at 220-230 nm ijpsjournal.comnih.gov |

| Column Temperature | Controlled, e.g., 20°C nih.gov |

Thin-Layer Chromatography (TLC) and Paper Chromatography (PC)

Thin-Layer Chromatography (TLC) and Paper Chromatography (PC) are valuable planar chromatography techniques for the preliminary identification and separation of cardiac glycosides from mixtures. iosrjournals.orgresearchgate.net These methods are rapid, require small sample quantities, and allow for parallel analysis of multiple samples. researchgate.net

Thin-Layer Chromatography (TLC): TLC, first applied to cardioactive glycosides by Stahl and Kaltenbach, utilizes a thin layer of an adsorbent like silica gel coated on a glass, plastic, or aluminum plate as the stationary phase. iosrjournals.orgksu.edu.sa The separation principle is based on the differential partitioning of the compounds between the stationary phase and the mobile phase (a solvent or solvent mixture). actascientific.com Due to the polar nature of silica gel, less polar compounds travel further up the plate, resulting in higher retention factor (Rƒ) values. ksu.edu.sachemistrytalk.org For separating structurally similar cardiac glycosides, numerous solvent systems have been developed. uni.edu After development, the separated spots can be visualized, for example, by spraying with reagents like meta-dinitrobenzene and sodium hydroxide. uni.edu

Paper Chromatography (PC): PC was one of the earliest chromatographic techniques used for cardiac glycosides. iosrjournals.org In PC, a specialized chromatography paper (cellulose) acts as the stationary phase. chemistrytalk.org The principle is primarily partition chromatography, where the components of the mixture are distributed between the stationary aqueous phase bound to the cellulose (B213188) and the mobile organic solvent phase. ksu.edu.saactascientific.com The separation is influenced by the solubility of the compounds in the mobile phase. chemistrytalk.org While largely superseded by TLC due to its speed and resolution, PC remains a useful and inexpensive method for the qualitative analysis of polar compounds. researchgate.net

Gas Chromatography (GC)

The application of Gas Chromatography (GC) for the direct analysis of intact cardiac glycosides like this compound is very limited. nih.gov This is primarily because cardiac glycosides are large, polar, and non-volatile molecules. Direct injection into a GC system would lead to thermal decomposition in the hot injector and column rather than volatilization. While derivatization to increase volatility is a potential approach, HPLC remains the technique of choice for the vast majority of cardiac glycoside analyses. iosrjournals.orgnih.gov

Droplet Counter-Current Chromatography (DCCC)

Droplet Counter-Current Chromatography (DCCC) is a support-free, all-liquid partition chromatography technique particularly suitable for the preparative scale separation of polar natural products, including cardiac glycosides (cardenolides). thieme-connect.comresearchgate.net Developed in 1970, DCCC operates by passing droplets of a mobile liquid phase through a column of a stationary, immiscible liquid phase. wikipedia.orgslideshare.net Gravity is the driving force for the movement of the droplets. wikipedia.org

The separation is based on the differential partitioning of solutes between the two liquid phases. slideshare.net A key advantage of DCCC is the elimination of solid adsorbents, which can cause irreversible adsorption and decomposition of sensitive compounds. The selection of an appropriate biphasic solvent system is crucial for a successful separation. wikipedia.org A quick method for solvent system selection can be performed using TLC. thieme-connect.com DCCC has been successfully employed to isolate a wide range of natural products, including saponins, iridoid glycosides, and cardenolides. thieme-connect.comwikipedia.org

Table 2: DCCC System Overview

| Feature | Description |

|---|---|

| Principle | Liquid-liquid partition chromatography slideshare.net |

| Stationary Phase | Immiscible liquid held in vertical columns wikipedia.org |

| Mobile Phase | Immiscible liquid passed through the stationary phase as droplets wikipedia.org |

| Driving Force | Gravity slideshare.net |

| Key Advantage | No solid support, minimizing sample degradation and adsorption researchgate.net |

| Application | Preparative scale separation of polar compounds like cardiac glycosides thieme-connect.com |

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to drive the mobile phase through the stationary phase (typically silica gel). This technique has been successfully applied for the isolation and purification of cardiac glycosides. iosrjournals.org It offers a faster alternative to traditional gravity-fed column chromatography. The choice of solvent system is critical for achieving good separation and is often optimized using TLC beforehand. Elution can be performed isocratically (with a single solvent mixture) or with a gradient of increasing solvent polarity.

Reversed-Phase Column Chromatography Optimization

Reversed-phase column chromatography is a powerful tool for purifying cardiac glycosides. iosrjournals.org In this technique, the stationary phase is non-polar (e.g., silica gel chemically modified with C8 or C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and methanol or acetonitrile). iosrjournals.orgsilicycle.com

Optimization of the separation involves several key parameters:

Stationary Phase Selection: The choice between C18 and C8 phases depends on the hydrophobicity of the target glycoside. C18 phases offer greater retention for non-polar compounds, while C8 phases are slightly less retentive.

Mobile Phase Composition: The ratio of organic solvent (methanol or acetonitrile) to water is the primary factor controlling retention. Increasing the organic solvent content decreases the retention time of the glycosides. hplc.eu A gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to separate complex mixtures of glycosides with varying polarities. nih.gov

Column Conditioning: Proper conditioning of the reversed-phase column is essential for reproducible results. This typically involves pre-wetting the column with a strong organic solvent like 100% methanol or acetonitrile, followed by a gradual switch to the initial mobile phase conditions. silicycle.com

Flow Rate and Temperature: Adjusting the flow rate and column temperature can also influence the resolution and speed of the separation.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Acetonitrile |

| Chloroform |

| Ethanol (B145695) |

| Digoxin |

| Digitoxin |

| Gitaloxin |

| Strospeside |

Extraction Methodologies

The initial step in the isolation of this compound from its natural source, primarily plants of the genus Scilla (e.g., Urginea maritima), involves a carefully selected extraction method. The choice of technique significantly impacts the efficiency and selectivity of the extraction process.

Ultrasonic Extraction Efficiency Studies

Ultrasonic-assisted extraction (UAE) has emerged as a highly efficient method for extracting bioactive compounds from plant materials. This technique utilizes the mechanical effects of ultrasonic waves to disrupt cell walls, which enhances solvent penetration and facilitates the release of intracellular contents, thereby improving mass transfer. Compared to traditional methods like maceration and Soxhlet extraction, UAE can significantly reduce extraction time and solvent consumption while achieving comparable or higher yields.

While specific studies on the ultrasonic extraction of this compound are not extensively documented, research on structurally similar bufadienolides provides valuable insights into the optimal conditions for this process. A study on the UAE of bufalin (B1668032), cinobufagin, and resibufogenin (B1668039) from ChanSu demonstrated the superiority of this method over maceration and Soxhlet extraction nih.gov. The optimal parameters for the extraction of these bufadienolides were identified, providing a strong foundation for developing a protocol for this compound.

Table 1: Optimal Conditions for Ultrasonic-Assisted Extraction of Bufadienolides (Data adapted from a study on bufalin, cinobufagin, and resibufogenin) nih.gov

| Parameter | Optimal Value |

| Extraction Solvent | 70% (v/v) Methanol |

| Solvent to Solid Ratio | 10 mL/g |

| Ultrasound Power | 125 W |

| Temperature | 20°C |

| Extraction Time | 20 min |

| Particle Size | 60-80 mesh |

Under these optimized conditions, the extraction yields for bufalin, cinobufagin, and resibufogenin were 43.17±0.85 mg/g, 52.58±1.12 mg/g, and 137.70±2.65 mg/g, respectively nih.gov. These findings suggest that a similar UAE protocol could be effectively applied for the efficient extraction of this compound.

Reflux Extraction Methodologies

Reflux extraction is a classical and widely used technique for the isolation of natural products. This method involves the continuous boiling of a solvent, with its vapor being condensed and returned to the extraction flask. The elevated temperature increases the solubility of the target compound and the mass transfer rate, making it a thorough extraction method.

For the extraction of cardiac glycosides, ethanol is a commonly employed solvent due to its effectiveness and safety nih.gov. The efficiency of reflux extraction is influenced by several factors, including the concentration of the solvent, the ratio of solvent to plant material (liquid-to-solid ratio), the extraction temperature, and the duration of the extraction nih.gov. Optimization of these parameters is crucial for maximizing the yield of the desired compound. For instance, in the extraction of phenolic compounds, which share some solubility characteristics with glycosides, an increase in temperature can enhance extraction efficiency by improving the solubility and diffusion coefficients of the solutes nih.gov. However, prolonged exposure to high temperatures may lead to the degradation of thermolabile compounds nih.gov. Therefore, a balance must be struck to achieve optimal extraction without compromising the integrity of the this compound molecule.

Table 2: Key Parameters in Reflux Extraction

| Parameter | Description | General Considerations for Cardiac Glycosides |

| Solvent | The liquid used to dissolve the target compound. | Ethanol, methanol, and their aqueous mixtures are commonly used. |

| Liquid-to-Solid Ratio | The ratio of the volume of solvent to the mass of the plant material. | Higher ratios can improve extraction but may require more solvent and energy for removal. |

| Temperature | The temperature at which the extraction is carried out. | Typically the boiling point of the solvent. |

| Time | The duration of the extraction process. | Needs to be optimized to ensure complete extraction without degradation. |

Solvent-Based Extraction and Fractionation

Following the initial crude extraction, a series of solvent-based fractionation steps are necessary to separate this compound from other co-extracted compounds. This purification process is typically guided by the polarity of the target molecule and the impurities. Liquid-liquid extraction and column chromatography are the primary techniques employed for this purpose.

A common strategy involves dissolving the crude extract in a hydroalcoholic solution and then partitioning it against a series of immiscible organic solvents of increasing polarity. For instance, a crude methanolic extract of Urginea maritima can be subjected to fractionation using open glass column chromatography with silica gel as the stationary phase who.intnih.gov. The elution is carried out with a gradient of solvents, starting with less polar solvents and gradually increasing the polarity.

A general fractionation protocol might involve the following steps:

The crude extract is dissolved in a methanol-water mixture.

This solution is then partitioned with a non-polar solvent like dichloromethane (B109758) to remove lipids and other non-polar compounds nih.gov.

The aqueous layer, containing the more polar glycosides, is then subjected to column chromatography.

A silica gel column is typically used, with a mobile phase gradient starting from a less polar mixture (e.g., petroleum ether-ethyl acetate) and gradually increasing in polarity to elute compounds of increasing polarity nih.gov. Fractions are collected and monitored by techniques such as thin-layer chromatography (TLC) to identify those containing this compound.

Enzymatic Approaches for Glycoside Cleavage and Isolation of Aglycones and Sugars

Enzymatic hydrolysis offers a specific and mild method for cleaving the glycosidic bond of this compound to yield its aglycone (scillicyanogenin) and sugar components. This approach is highly valuable for structural elucidation and for studying the structure-activity relationships of the aglycone moiety.

The reaction typically involves incubating the purified glycoside with a suitable enzyme in a buffered solution at an optimal temperature and pH for the enzyme's activity. Following the hydrolysis, the products—the aglycone and the sugar—can be separated and purified using chromatographic techniques. The aglycone, being less polar than the glycoside, can be extracted with an organic solvent, while the water-soluble sugar remains in the aqueous phase. The identity of the released sugar can be confirmed by comparison with authentic standards using methods like HPLC.

This enzymatic cleavage is a crucial step in the complete characterization of the this compound molecule, providing access to its fundamental building blocks for further analysis.

Spectroscopic and Analytical Techniques for Structural Elucidation

Mass Spectrometry (MS) Techniques

Fragmentation Pattern Analysis for Glycosidic Linkages

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful tool for elucidating the structure of glycosides like scillicyanoside, especially concerning their sugar moieties and glycosidic linkages mtoz-biolabs.comcurrenta.de. The analysis of fragmentation patterns in mass spectra provides crucial information about the sequence and type of sugar units, as well as the position of their attachment to the aglycone or to other sugar residues mtoz-biolabs.com.

For glycosides, the characteristic fragmentation often involves the cleavage of the glycosidic bond, leading to the loss of neutral sugar units mdpi.comnih.gov. In tandem mass spectrometry (MS/MS), these cleavages can generate specific fragment ions that are indicative of the sugar type and its position within the oligosaccharide chain mtoz-biolabs.com. For instance, the interpretation of fragment ion peaks can reveal the relative positions of sugar units and even distinguish between different glycosidic linkage types (e.g., α or β) mtoz-biolabs.com. While O-glycosides typically show the O-C glycosidic bond as the most liable for cleavage, C-glycosides exhibit different major fragmentation pathways, including water loss, retro-Diels-Alder (RDA) reactions, and alpha cleavages within the C-C bonded sugar moieties mdpi.comnih.gov. The specific m/z values of these fragments, along with their relative intensities, allow for detailed structural inference mtoz-biolabs.com. These principles are applied to understand the saccharide portion and its connection in this compound.

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the most definitive technique for determining the absolute configuration of chiral molecules, including complex natural products such as this compound researchgate.netnih.gov. This method relies on the phenomenon of anomalous dispersion (or resonant scattering), which causes small differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) for non-centrosymmetric crystals mit.eduresearchgate.net. By analyzing these intensity differences, the absolute arrangement of atoms in three-dimensional space can be unambiguously established mit.edu.

A primary requirement for X-ray crystallography is the availability of high-quality single crystals of the compound researchgate.net. While historically, the presence of heavier atoms (e.g., sulfur, chlorine, bromine) was often necessary to generate a sufficient anomalous signal for confident absolute configuration determination, advancements in methods (such as the Hooft-Spek approach or the Parsons quotient method) and improved instrumentation now allow for confident determination even with lighter atoms like oxygen as the heaviest element, provided the crystal quality is good mit.edu. This technique has been successfully employed for determining the absolute configuration of related homoisoflavanones and scillascillin-type compounds found in plants of the Hyacinthaceae family, from which this compound also originates rsc.org. This demonstrates its applicability and importance in confirming the stereochemistry of this compound.

Ultraviolet (UV) and Circular Dichroism (CD) Spectroscopy

Ultraviolet (UV) and Circular Dichroism (CD) spectroscopy are valuable tools for the structural elucidation of chiral molecules, offering insights into their electronic transitions and stereochemical features anu.edu.auwikipedia.org. UV spectroscopy provides information about the chromophores present in a molecule, indicating the presence of conjugated systems or specific functional groups through their characteristic absorption maxima anu.edu.au.

Circular Dichroism (CD) spectroscopy, specifically, measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules wikipedia.orgcolorado.edu. This phenomenon occurs within the absorption bands of optically active compounds and is highly sensitive to the three-dimensional arrangement of atoms colorado.edu. For complex glycosides like this compound, CD spectroscopy can be used to probe the chiral environment around chromophores and determine the absolute configuration of stereogenic centers wikipedia.orgjascoinc.com. For instance, CD experiments have been instrumental in determining the absolute configuration at specific chiral centers in related homoisoflavanones from Lachenalia comosa, a plant also belonging to the Hyacinthaceae family rsc.org. The characteristic CD spectral signatures can provide information on the conformation of sugar rings and their linkages, as changes in molecular conformation or interactions can lead to detectable shifts in the CD spectrum colorado.eduformulationbio.com.

Derivatization Strategies for Enhanced Detection and Analysis (e.g., silylation for GC-MS)

For the analysis of polar and less volatile compounds such as glycosides by gas chromatography-mass spectrometry (GC-MS), derivatization strategies are often essential gcms.czjfda-online.com. This compound, being a glycoside with multiple hydroxyl groups, benefits significantly from such modifications. Silylation is a widely employed derivatization technique where active hydrogen atoms (e.g., from hydroxyl, amine, or thiol groups) are replaced by silyl (B83357) groups, most commonly trimethylsilyl (B98337) (TMS) groups gcms.czresearchgate.net.

The primary reasons for silylation include:

Increased Volatility: Silylation reduces the polarity of the compound by masking polar hydroxyl groups, thereby decreasing hydrogen bonding and increasing the compound's volatility, making it suitable for GC analysis gcms.czresearchgate.net.

Enhanced Thermal Stability: Silyl derivatives are generally more thermally stable than their underivatized counterparts, preventing degradation at the high temperatures required for GC separation gcms.cznih.gov.

Improved Chromatographic Performance: Derivatization can lead to better peak shapes, reduced tailing, and enhanced separation efficiency in the GC column by minimizing adsorption to the acidic silanol (B1196071) groups on the glassware and column surfaces gcms.czjfda-online.com.

Improved Detection and Structural Elucidation: Silylation can enhance detector response and generate characteristic fragmentation patterns in the mass spectrometer that are helpful for structural elucidation jfda-online.comresearchgate.net. The mass spectral properties of silyl derivatives provide valuable information for structure determination and quantification, especially when using electron ionization (EI) in GC-MS researchgate.net.

Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and BSTFA with 1% trimethylchlorosilane (TMCS), with the latter often providing optimal yields nih.gov. These derivatization steps are crucial for obtaining high-quality GC-MS data for this compound, enabling its comprehensive analysis.

In Vitro Pharmacological Activity and Biological Mechanisms

Modulation of Na+/K+-ATPase Activity

Scillicyanoside, as a cardiac glycoside, is known to exert its primary pharmacological action through the inhibition of the cellular sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump. The Na+/K+-ATPase is an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane by transporting three Na+ ions out of the cell and two K+ ions into the cell, utilizing energy from ATP hydrolysis.

Cardiac glycosides, including this compound, inhibit the Na+/K+-ATPase by binding to a specific extracellular site on the α-subunit of the enzyme, stabilizing it in the E2-P transition state, which prevents the extrusion of sodium. While the general mechanism of Na+/K+-ATPase inhibition by cardiac glycosides is well-established, specific enzymatic inhibition kinetics, such as IC50 or Ki values, directly attributed to this compound itself were not explicitly detailed in the retrieved literature. Studies often report these values for other prominent cardiac glycosides like ouabain (B1677812) (e.g., IC50 values of 298 µM or 94-89 µM for CHO-K1 cell line ATPase, and isoform-specific IC50s of 48,000 nM for α1- and 58 nM for α2-isoforms in rats) or bufalin (B1668032) (Kd values of 42.5 nM, 45 nM, and 40 nM for α1, α2, and α3 subunits, respectively). However, specific kinetic parameters for this compound were not found.

The inhibition of Na+/K+-ATPase by cardiac glycosides, including this compound, leads to an increase in intracellular sodium ion concentration. This elevation in intracellular sodium subsequently impairs the function of the sodium-calcium exchanger (NCX), which normally expels calcium ions from the cell in exchange for sodium nih.gov. Consequently, this results in an increase in intracellular calcium (Ca2+) concentration nih.gov. This rise in intracellular Ca2+ is a key mechanism underlying the positive inotropic action of cardiac glycosides, enhancing myocardial contractility. While the general impact on intracellular ion balance is understood for cardiac glycosides, specific experimental data detailing the precise changes in intracellular Na+ and Ca2+ concentrations induced by this compound were not specifically reported in the search results.

In Vitro Antiviral Research

While the broader class of bufadienolides (to which this compound belongs) has been generally stated to possess antiviral activities, specific in vitro antiviral research focusing directly on this compound against Herpes Simplex Virus Type 1 (HSV-1) or Dengue Virus Type 2 (DENV-2) was not found in the retrieved literature.

No specific in vitro inhibition studies of Herpes Simplex Virus Type 1 (HSV-1) directly involving this compound were identified. General information on HSV-1 and its treatment with other antiviral agents is available.

No specific in vitro activity investigations of Dengue Virus Type 2 (DENV-2) directly involving this compound were identified. Research on other compounds and plant extracts against DENV-2 exists, demonstrating various mechanisms of inhibition.

In Vitro Anticancer and Cytotoxic Potential

The class of bufadienolides, which includes this compound, has been investigated for its cytotoxic and anticancer properties in various normal and cancer cell lines. These compounds have been shown to cause significant inhibition of cell growth and proliferation, and induce cell death. For instance, certain bufadienolides have demonstrated cytotoxicity against leukemia (HL-60) and lung cancer (A549) cell lines. However, specific in vitro anticancer or cytotoxic potential data, such as IC50 values on particular cancer cell lines, directly for this compound itself were not found in the search results.

In Vitro Antimicrobial and Insecticidal Activities

Antifungal Spectrum

While this compound is a component of several plants, direct in vitro studies detailing the antifungal spectrum and minimum inhibitory concentrations (MICs) of the isolated this compound compound against a broad range of fungal species are not extensively reported in the current literature search. However, the plants from which this compound is isolated have demonstrated antifungal properties.

For instance, Bowiea volubilis, a plant known to contain this compound along with other bufadienolides, has exhibited significant antifungal activity oamjms.eunuph.edu.uafrontiersin.org. Water extracts derived from the bulb of Bowiea volubilis showed strong inhibitory effects against Candida albicans, a common pathogenic yeast nuph.edu.ua.

The reported minimum inhibitory concentration (MIC) values for Bowiea volubilis water extracts against Candida albicans are presented in the table below:

Table 1: Antifungal Activity of Bowiea volubilis Water Extracts Against Candida albicans

| Source of Extract | Fungal Species | MIC (mg/mL) |

| Bowiea volubilis water extract (bulb) | Candida albicans | 6.25 nuph.edu.ua |

| Bowiea volubilis water extract (muthi market-sourced bulb) | Candida albicans | 1.56 nuph.edu.ua |

It is important to note that these values pertain to the crude plant extracts, which contain a mixture of compounds, including this compound nuph.edu.ua. Some bufadienolides, the class of compounds to which this compound belongs, have been generally recognized for their antifungal activity wikipedia.org. Other plants in the Hyacinthaceae family, such as Urginea aphylla (which also contains this compound) and Muscari neglectum, have been investigated for antifungal activity, though specific data for isolated this compound from these sources against a defined spectrum of fungi were not found in the reviewed literature jppres.comnih.gov.

Other Enzyme Inhibition Studies (e.g., Cholinesterases, Glycosidases)

Comprehensive in vitro studies specifically investigating the direct inhibitory effects of isolated this compound on enzymes such as cholinesterases (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)) or glycosidases (e.g., α-glucosidase) with associated half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values were not identified in the conducted literature search.

Structure Activity Relationship Sar Studies and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical correlation between a compound's molecular structure and its biological activity. uni.lu These models are instrumental in predicting the activity of novel compounds and optimizing existing ones by identifying structural features that enhance or diminish desired effects. wikipedia.orgresearchgate.net

For cardenolides and bufadienolides, the class of compounds to which Scillicyanoside belongs, QSAR models have been developed to understand their antiproliferative and antiherpes activities. wikipedia.org These studies indicate that properties such as lipoaffinity and the presence of hydrogen bond acceptor atoms are important for increasing antiproliferative activity in certain cell lines. Conversely, the presence and position of highly electronegative atoms can lead to a decrease in this effect. wikipedia.org Furthermore, the substituent groups at the C3 position and the configurations of the steroidal rings C and D are significant determinants of activity. wikipedia.org While specific QSAR models for this compound itself are not extensively detailed in the literature, the principles derived from broader bufadienolide QSAR studies are highly relevant due to its structural classification.

Development and Validation of Predictive Models

The development of predictive QSAR models typically involves the use of a dataset of compounds with known structures and biological activities, which is then divided into training and test sets. researchgate.net Various computational methods are employed, including 2D- and 3D-QSAR approaches such as Genetic Function Approximation (GFA), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Index Analysis (CoMSIA). ctdbase.org

Model validation is a critical step to ensure their reliability and predictive power. This is achieved through statistical parameters such as cross-validated correlation coefficients (e.g., q²) and external predictivity (e.g., Q²ext). researchgate.netctdbase.org Robust models exhibit satisfactory statistical parameters, indicating their ability to accurately predict the activity of new, unseen compounds. ctdbase.org Consensus models, which combine predictions from multiple QSAR models, can further enhance the reliability of predictions. researchgate.net

Influence of Aglycone and Glycone Moiety on Biological Activity

Role of Sugar Moieties and Glycosidic Linkages

The fundamental pharmacological activity of cardiac glycosides is primarily attributed to the aglycone. nih.govmdpi.comnih.gov However, the attached sugar moiety plays a crucial role in modifying this activity. mdpi.com Sugars enhance the compound's solubility, which in turn influences its diffusion through biological membranes, absorption rate, and distribution within the body. nih.govmdpi.com They also contribute to the fixation of the glycoside to the heart muscle. nih.gov

The sugar moieties in cardiac glycosides are typically attached to the aglycone at the C-3 position via a β-linkage and can comprise up to four sugar units, often including unusual 2-deoxy sugars like glucose or rhamnose. nih.govmdpi.comwikidata.org These unusual sugars influence the compound's structure and pharmacological properties. wikidata.org Glycosylation can also critically affect transport across biological barriers, such as the blood-brain barrier. nih.gov

A notable distinction in SAR exists between cardenolides and bufadienolides regarding the sugar moiety's impact on cytotoxicity. While glycosylated cardenolides often exhibit stronger cytotoxicity than their aglycone forms, glycosylated bufadienolides, such as this compound, tend to display lower cytotoxicity compared to their aglycone counterparts. wikipedia.org This suggests a complex and class-specific role of the glycone in modulating biological effects.

Impact of Steroidal Aglycone Modifications (e.g., C-14, C-15 substituents)

The inherent biological activity of cardiac glycosides, including this compound, resides within their steroidal aglycone structure. nih.govmdpi.com Several structural features of the aglycone are critical for optimal cardiac activity. These include an unsaturated lactone ring attached at the C-17β-position, a tertiary β-hydroxyl group at C-14, and an axially oriented hydroxyl group at C-3. mdpi.comnih.gov The cis fusion of the C/D rings, and in many cases also the A/B rings, is also considered essential for activity. mdpi.comnih.gov

For bufadienolides specifically, the 16-acetoxyl group and the 14β-hydroxyl group are crucial determinants of their activity. wikipedia.org this compound, for instance, possesses an acetyl group at C-16 and a 14-hydroxy group. mdpi.com Research indicates that the absence or disappearance of a 14β, 15β-epoxy ring can lead to increased cytotoxicity. wikipedia.org Furthermore, bufadienolides of the 14β-hydroxy type generally demonstrate greater potency than those with a 14,15-epoxy type structure. wikipedia.org The 14β-hydroxyl group is capable of forming a hydrogen bond with an asparagine residue within the binding pocket of its target. wikipedia.org The relative configurations of the bufadienolide rings, particularly a cis-configuration in the C-ring and D-ring, contribute to their potency as cancer cell growth inhibitors. wikipedia.org Additional hydroxyl groups at various positions on the steroidal nucleus (e.g., C-1, C-2, C-5, C-11, C-12, C-16) can influence the distribution and metabolism of these compounds, with a higher number of hydroxyl groups often correlating with a more rapid onset of action and subsequent elimination from the body. mdpi.com

Molecular Docking and Receptor Binding Studies

Molecular docking is a computational modeling technique used to predict the optimal binding orientation (pose) of a small molecule (ligand) within the binding site of a larger biomolecule (receptor), thereby forming a stable complex. cenmed.comlipidmaps.orgiiab.me This method allows for the prediction of binding free energy, strength, and stability of the ligand-receptor interaction. cenmed.com

Computational Analysis of this compound-Target Interactions

In the context of drug design, molecular docking is widely employed to forecast how small molecules, including drug candidates, will bind to their biomolecular targets, such as proteins. cenmed.comiiab.me This helps in determining their potential binding parameters and identifying favorable binding pockets. iiab.me Computational analyses, including molecular docking, are valuable tools for predicting drug-target interactions, including both primary and potential off-target interactions, which can provide insights into a compound's mechanism of action or potential side effects. nih.govwikidoc.orguni.lucdutcm.edu.cn

While specific detailed molecular docking studies focusing solely on this compound and its direct interaction with its primary target, the Na+/K+-ATPase, were not extensively detailed in the provided search results, these computational methods are broadly applied to cardiac glycosides and bufadienolides to understand their binding characteristics. plos.orgnih.gov The insights gained from such computational analyses can guide the rational design of novel compounds with improved efficacy and specificity within the bufadienolide class.

Chemical Synthesis and Derivatization for Research Purposes

Semi-Synthesis of Scillicyanoside Analogues from Natural Precursors

While the total chemical synthesis of complex bufadienolides can be challenging, involving issues such as chemical waste, tedious protection/deprotection steps, and unsatisfactory yields, semi-synthesis and biotransformation offer promising alternatives for generating structural diversity and enhancing pharmacological properties mdpi.comumons.ac.be.

Biotransformation methods, particularly enzyme-catalyzed glycosylation, are recognized as efficient and environmentally friendly approaches for modifying bufadienolides. This method avoids the laborious protection and deprotection steps often required in conventional chemical synthesis, allowing for the direct production of structurally modified bufadienolides with desired properties through perfect regional or stereoselectivity mdpi.com. This compound itself is a glycoside, meaning it contains a sugar moiety, which underscores the relevance of glycosylation in its structural modification. Other biotransformation techniques, such as those employing plant suspension cells and microbial transformations, have also been utilized for bufadienolide modification. However, these methods can sometimes suffer from a lack of selectivity towards desired targets and relatively low yields due to the involvement of numerous enzymes mdpi.com. For instance, Scillaren (B1171841) A, a bufadienolide, was initially isolated from Egyptian squill, highlighting natural bufadienolides as potential starting materials for semi-synthetic endeavors mdpi.com. Proscillaridin (B1679727) A, another cardiac glycoside from Scilla plants, also serves as a natural precursor that could be subjected to derivatization mednexus.orgctdbase.org.

Design and Synthesis of Novel Bufadienolide Derivatives

The design and synthesis of novel bufadienolide derivatives are critical for overcoming limitations such as low solubility and poor bioavailability, thereby expanding their research utility. Chemical synthesis remains a primary route for achieving these modifications mdpi.comumons.ac.be.

Total synthesis efforts have been reported for various bufadienolides, providing platforms for accessing diverse analogues. For example, a concise total synthesis of cinobufagin, a natural bufadienolide, has been achieved in 12 linear steps from readily available dehydroepiandrosterone (B1670201) (DHEA), demonstrating a pathway for diversification. Similarly, unified total syntheses have been developed for several bufadienolides, including bufalin (B1668032), bufogenin (B7979643) B, bufotalin, vulgarobufotoxin, and 3-(N-succinyl argininyl) bufotalin. These syntheses often involve key steps such as the cross-coupling of the D-ring with a 2-pyrone moiety and stereoselective epoxidation.

The preparation of derivatives is a widely adopted strategy to improve the physicochemical and pharmacological profiles of bufadienolides for research purposes. For instance, the derivative BF211, derived from bufalin, demonstrated significantly enhanced solubility (increasing from 10 µg/mL to 2500 µg/mL) and potent cytotoxicity against multiple myeloma, showcasing the impact of derivatization on drug properties. Furthermore, prodrug strategies, such as the synthesis of bufalin 3-phosphate, have been explored to address issues of water solubility, facilitating in vivo studies. Structural modifications involving the introduction of nitrogen-containing side chains have also successfully improved the solubility of compounds, leading to significant in vitro antiproliferative activity. Additionally, monopeptide substitutions at the 3-hydroxy position of bufadienolides have been designed and synthesized to explore their effects on biological activity.

Exploration of Structural Modifications for Enhanced Activity or Selectivity

Structural modification is a fundamental approach in bufadienolide research, aiming to optimize their therapeutic potential by reducing toxicity and enhancing activity or selectivity mdpi.com. Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of new bufadienolide derivatives.

Research findings highlight several key structural features that significantly influence the biological activity of bufadienolides:

The C3 moiety plays a crucial role in determining the cytotoxicity of bufadienolides.

The presence of a 16-acetoxyl group and a 14β-hydroxyl group are critical for bufadienolide activity.

The absence of the 14β, 15β-epoxy ring has been shown to increase cytotoxicity.

Bufadienolides with a cis-configuration between the C-ring and D-ring are often potent inhibitors of cancer cell growth.

Conversely, the introduction of hydroxyl groups at positions 6, 11, and 15 has been observed to reduce the cytotoxic activity of bufadienolides. Minor reductions in cytotoxicity can also occur with modifications at positions 1, 5, 7, and 12 153.126.167.

Specific functional groups, such as an 11-hydroxyl (11-OH) or a 16-acetoxy (16-OAc) group, can significantly enhance the binding affinity of bufadienolides to human serum albumin (HSA). This enhanced binding, often facilitated by hydrogen bonding with key amino acid residues like Tyr150 or Lys199 in HSA, can lead to improved pharmacological profiles.

The six-membered unsaturated lactone ring at the C-17β position is a defining characteristic of bufadienolides and is fundamental to their biological activity mdpi.comumons.ac.be153.126.167proquest.com.

The cis junction between the A/B and C/D rings is also considered essential for their biological activity 153.126.167.

The 3β-hydroxyl group is essential for the formation of glycosides within this class of compounds 153.126.167.

The following table summarizes some of the reported structural influences on bufadienolide activity:

| Structural Feature | Reported Effect on Activity/Selectivity |

| C3 moiety | Important effect on cytotoxicity |

| 16-acetoxyl group | Crucial for activity; enhances HSA binding |

| 14β-hydroxyl group | Crucial for activity |

| Disappearance of 14β, 15β-epoxy ring | Increases cytotoxicity |

| C-ring and D-ring cis-configuration | Potent cancer cell growth inhibitors |

| Hydroxyls at positions 6, 11, 15 | Reduces cytotoxic activity 153.126.167 |

| Modifications at positions 1, 5, 7, 12 | Slight reduction of cytotoxic activity 153.126.167 |

| 11-OH or 16-OAc group | Enhances binding affinity to HSA |

| Six-membered lactone ring at C-17β | Fundamental for biological activity mdpi.comumons.ac.be153.126.167proquest.com |

| Cis junction between A/B and C/D rings | Essential for biological activity 153.126.167 |

| 3β-Hydroxyl group | Essential for glycoside formation 153.126.167 |

Methodologies for Chemical Modification and Functionalization

A range of methodologies are employed for the chemical modification and functionalization of bufadienolides, enabling the synthesis of diverse analogues for research. Beyond traditional chemical synthesis, which involves steps like Stille cross-coupling to install the C17-pyrone moiety, and photochemical regioselective singlet oxygen [4+2] cycloaddition followed by CoTPP-promoted endoperoxide rearrangements, other specialized reactions are utilized. For instance, scandium(III) trifluoromethanesulfonate-catalyzed House-Meinwald rearrangement is employed to establish specific stereochemistry at C17. The reaction of bufalin with Ishikawa's reagent has been shown to produce novel bufalin derivatives, such as bufalin 2,3-ene and bufalin 3,4-ene, demonstrating targeted modifications of the steroid core.

Enzymatic approaches offer powerful tools for site-specific modifications. Cytochrome P450 (CYP) enzymes, particularly those from toad sources, have been identified to catalyze the hydroxylation of bufadienolides like bufalin and resibufogenin (B1668039) at various positions. This enzymatic diversification has led to the discovery of novel bufadienolides, some of which exhibit enhanced inhibition of tumor cells, such as 19-hydroxy-bufalin and 1β-hydroxy-bufalin generated by CYP46A35 wikipedia.org.

Interactions with Biological Systems and Cellular Processes

Impact on Cellular Signaling Pathways (e.g., RAS-RAF-MEK-ERK, PI3K/AKT, based on general mechanism of action studies)

Cellular signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K/AKT pathways, are fundamental to regulating cell proliferation, survival, differentiation, and apoptosis. Dysregulation of these pathways is frequently observed in various diseases, including cancer, leading to uncontrolled cell growth and reduced sensitivity to apoptotic stimuli. The RAS-RAF-MEK-ERK cascade transmits signals from cell surface receptors to regulate gene expression and prevent apoptosis. Activated ERK can translocate to the nucleus, phosphorylating transcription factors that promote cell growth and survival. Similarly, the PI3K/AKT pathway plays a vital role in cell migration, proliferation, differentiation, and apoptosis, with its activation promoting cell survival and inhibiting apoptosis.

While Scillicyanoside has been shown to induce apoptosis in human breast cancer MCF-7 cells cdutcm.edu.cn, the precise molecular details of its interaction with the RAS-RAF-MEK-ERK or PI3K/AKT signaling pathways are not explicitly detailed in the provided research. Compounds that induce apoptosis often exert their effects by modulating these critical pro-survival pathways, either by inhibiting their activation or by altering downstream effectors. However, specific experimental data demonstrating this compound's direct impact on the phosphorylation status of key components like ERK or AKT, or its influence on the upstream or downstream elements of these pathways, were not found.

Modulation of Protein Expression (e.g., Bcl-2, Bax, based on general mechanism of action studies)

Apoptosis, or programmed cell death, is a tightly regulated biological process crucial for normal development and tissue homeostasis. The B-cell lymphoma-2 (Bcl-2) family of proteins plays a central role in regulating apoptosis, acting as critical intracellular checkpoint proteins. This family includes both anti-apoptotic proteins, such as Bcl-2, and pro-apoptotic proteins, such as Bcl-2-associated X (Bax) iiab.me. Bcl-2 inhibits apoptosis by preventing the release of cytochrome C from mitochondria, while Bax promotes apoptosis by facilitating this release and activating the apoptotic cascade iiab.me. The balance between the expression levels of Bcl-2 and Bax, particularly their ratio, is a key determinant of a cell's susceptibility to apoptosis. Upregulation of Bax and/or downregulation of Bcl-2 typically promotes cell death.

This compound has been reported to induce apoptosis in breast cancer cells cdutcm.edu.cn. While this suggests an influence on the apoptotic machinery, specific detailed research findings on how this compound directly modulates the expression levels of Bcl-2 and Bax proteins or alters their ratio were not found in the provided search results. Many pro-apoptotic agents achieve their effects by shifting the Bcl-2/Bax balance towards a pro-apoptotic state, either by increasing Bax expression, decreasing Bcl-2 expression, or both iiab.me.

Effects on DNA and Nucleic Acid Synthesis (e.g., minor groove binding, general relevance of bufadienolides)

DNA and nucleic acids are critical targets for many therapeutic agents, particularly in the context of antiproliferative activities. Drugs can interact with DNA through various mechanisms, including covalent and non-covalent interactions uni.lu. Non-covalent interactions often involve intercalation between base pairs, major or minor groove binding, and electrostatic interactions with the sugar-phosphate backbone uni.lu. Minor groove binders are crescent-shaped molecules that selectively bind non-covalently to the minor groove, a shallow furrow in the DNA helix. This binding can alter DNA structure and function, potentially interfering with replication and transcription.

This compound belongs to the bufadienolide class of cardiac glycosides uni.lunih.govwikidoc.orgcdutcm.edu.cn. While some compounds are known to bind to the minor groove of DNA, the general relevance of bufadienolides to this specific mechanism appears to be limited or even absent in some cases. For instance, studies assessing the potential DNA-binding properties of cardiac glycosides, including the bufadienolide proscillaridin (B1679727) A (PubChem CID: 5284613), have indicated that they neither intercalate nor interact with the minor groove of calf thymus DNA. This suggests that minor groove binding may not be a primary mechanism of action for all bufadienolides, including this compound, in their biological effects. The primary pharmacological action of cardiac glycosides, including bufadienolides, is generally attributed to their inhibition of the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels and a positive inotropic effect on the heart uni.lu.

Future Directions and Research Gaps

Advanced Omics-Based Approaches in Scillicyanoside Research

The application of advanced omics technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a significant future direction for this compound research. These high-throughput methods can provide a comprehensive view of the molecular changes induced by this compound in biological systems. nih.gov

Transcriptomics and Proteomics: By analyzing gene expression (transcriptomics) and protein profiles (proteomics) in cells or tissues exposed to this compound, researchers can identify specific pathways and molecular networks that are modulated. This can reveal the compound's precise mechanisms of action beyond its known effects as a cardiac glycoside. Multi-omic studies, which integrate transcriptomic and proteomic data, are particularly useful for uncovering different levels of regulation (transcriptional, translational, and post-translational) and can be applied to study this compound's impact on healthy and diseased tissues. nih.gov

Metabolomics: Metabolomics can identify changes in small molecule metabolites within biological systems, offering insights into metabolic pathways affected by this compound. This could uncover novel metabolic targets or biomarkers of its activity.

Spatial Omics: Emerging spatial omics techniques, including spatial transcriptomics and spatial proteomics, allow for the high-resolution mapping of molecular profiles directly within tissues, preserving the spatial context of cells. nih.govscilifelab.senih.gov Applying these methods to this compound research could reveal how the compound interacts with specific cell types or tissue microenvironments, providing a more holistic understanding of its effects in a physiologically relevant context. This is crucial for understanding its distribution and localized biological impact. nih.govscilifelab.se

Single-Cell Omics: Single-cell omics technologies, such as single-cell RNA sequencing (scRNA-seq), offer insights into phenotypes at a single-cell resolution. biorxiv.org Integrating these approaches could help identify specific cellular subpopulations that respond to this compound, elucidating cell-type-specific mechanisms and potential heterogeneity in response. biorxiv.org

Exploration of Novel Biological Targets and Polypharmacology

While this compound is recognized as a cardiac glycoside, implying an interaction with targets like the Na+/K+-ATPase, future research should explore the breadth of its biological targets and investigate its polypharmacological profile. edaegypt.gov.eg

Identification of Novel Targets: Advanced chemical proteomics approaches, such as Activity-Based Protein Profiling (ABPP), can utilize small-molecule chemical probes to understand the interaction mechanisms between compounds and targets, thereby identifying novel protein targets of this compound and even their active sites. frontiersin.org Phenotypic screening coupled with target deconvolution strategies can also uncover previously unknown mechanisms of action and protein targets, expanding the understanding of this compound's biological space. nih.gov

Polypharmacology: Polypharmacology, the strategy of designing or identifying agents that act on multiple biological targets simultaneously, is gaining prominence, particularly for complex multifactorial diseases. nih.gov Given this compound's natural product origin, it is likely to exhibit multi-target activity. Research should focus on systematically characterizing its interactions with multiple proteins or pathways. Understanding this compound's polypharmacological profile could lead to the development of multi-target-directed ligands (MTDLs) with potentially enhanced efficacy, reduced resistance, and a more predictable pharmacokinetic profile, by avoiding drug-drug interactions often seen with polytherapy. nih.gov This approach could also help in identifying and mitigating potential off-target effects, thereby improving its safety profile.

Chemoinformatic and Computational Approaches for Predictive Modeling and Lead Optimization

Chemoinformatic and computational approaches are indispensable tools for accelerating drug discovery and optimization, offering cost-effective and efficient in silico strategies. frontiersin.orgdiva-portal.orgpion-inc.comtandemai.comcreative-biostructure.comresearchgate.netnih.govresearchgate.netnih.gov For this compound, these methods can be applied for predictive modeling and lead optimization.

Quantitative Structure-Activity Relationships (QSAR): QSAR models can establish mathematical relationships between the chemical structure of this compound and its derivatives and their biological activities. nih.gov This allows for the prediction of activity for novel, unsynthesized analogs, guiding the design of compounds with improved potency or selectivity.

Molecular Docking and Dynamics: Computational techniques like molecular docking and molecular dynamics simulations can provide atomic-level insights into how this compound interacts with its known and putative biological targets. frontiersin.orgtandemai.comnih.gov These simulations can elucidate binding affinities, conformational changes upon binding, and the stability of ligand-receptor complexes, which are crucial for rational drug design.

Virtual Screening and Chemical Space Navigation: Virtual screening can be employed to identify novel compounds with structural similarities to this compound or those predicted to bind to its targets, from large chemical libraries. frontiersin.orgcreative-biostructure.comnih.govnih.gov Chemoinformatic approaches are essential for navigating these vast chemical spaces, identifying densely populated regions, and exploring novel chemical entities with desired properties. researchgate.netnih.gov

Lead Optimization: Computational modeling is an integral part of the iterative lead optimization process. diva-portal.orgpion-inc.comcreative-biostructure.comresearchgate.net This involves refining this compound's structure to enhance its pharmacological properties, including efficacy, selectivity, and physicochemical characteristics. pion-inc.comcreative-biostructure.com Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable profiles early in the development pipeline. tandemai.com Generative AI and machine learning models can also be used to rapidly enumerate high-quality and novel small molecule candidates based on learned features relevant for targeted biological properties. tandemai.comnih.govnih.gov

Q & A

Q. What advanced methodologies detect this compound’s off-target interactions in proteome-wide screens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.